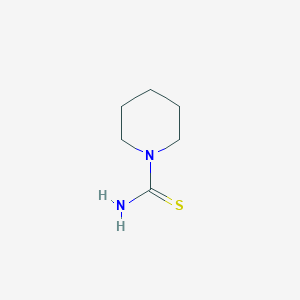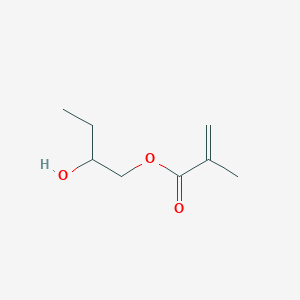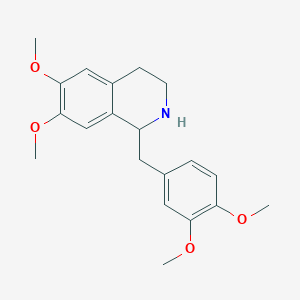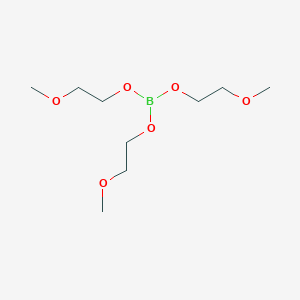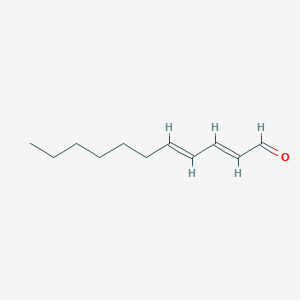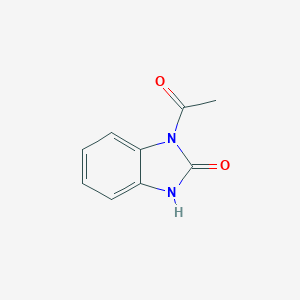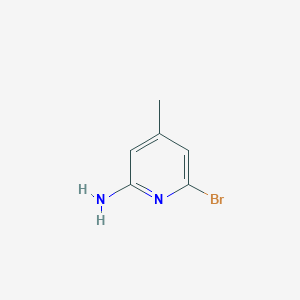
6-溴-4-甲基吡啶-2-胺
描述
Synthesis Analysis
The synthesis of 6-Bromo-4-methylpyridin-2-amine and its derivatives involves several key steps, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. Xu Liang's study highlights the preparation from 2-amino-6-methylpyridine as the raw material, achieving a total yield of 34.6%, with the structure confirmed by IR and ^1H NMR spectroscopy (Xu Liang, 2010).
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methylpyridin-2-amine and related compounds has been extensively studied using crystallography and spectroscopy. Denise Böck et al. (2020) reported on the structural characterization of polymorphs and derived 2-aminothiazoles, providing insights into the compound's molecular arrangement and interactions, highlighting the importance of hydrogen bonding and molecular geometry in determining its properties (Denise Böck et al., 2020).
Chemical Reactions and Properties
The compound exhibits a broad range of chemical reactivity, serving as a versatile intermediate for the synthesis of various organic molecules. Studies have demonstrated its utility in Suzuki cross-coupling reactions, affording novel pyridine derivatives with potential as liquid crystal dopants and for biological applications. Gulraiz Ahmad et al. (2017) elucidated the chemical properties and reactions of 6-Bromo-4-methylpyridin-2-amine derivatives, showing their application in creating compounds with significant anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
科学研究应用
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of Application: The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The study describes the application of palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives in moderate to good yield . These derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
Application 2: Inhibitor of NOS2 (iNOS) in vitro
- Summary of Application: The compound is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase) in vitro .
- Results or Outcomes: The compound has been found to inhibit NOS2 effectively in vitro . The specific quantitative data or statistical analyses are not provided in the source .
Application 3: Pharmaceutical Intermediate
- Summary of Application: The compound is used as a pharmaceutical intermediate .
- Results or Outcomes: The specific results or outcomes obtained are not provided in the source .
Application 4: Ligand for Copper (II) Complexes
- Summary of Application: The compound acts as a ligand and forms methoxo-bridged copper (II) complexes .
- Results or Outcomes: The compound has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . The specific quantitative data or statistical analyses are not provided in the source .
Application 5: Synthesis of 2-Methyl-pyridin-4-ol
安全和危害
This compound is an irritant to the eyes, skin, and respiratory tract, and is toxic if ingested . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 .
Relevant Papers
Several papers have been retrieved that are relevant to “6-Bromo-4-methylpyridin-2-amine”. For instance, one paper describes the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Another paper discusses the use of this compound as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
属性
IUPAC Name |
6-bromo-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYCTYJDRLQBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623256 | |
| Record name | 6-Bromo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylpyridin-2-amine | |
CAS RN |
73895-98-4 | |
| Record name | 6-Bromo-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


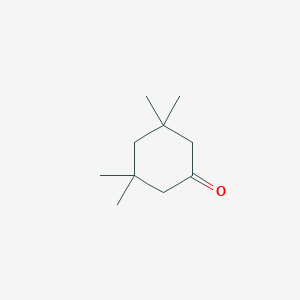
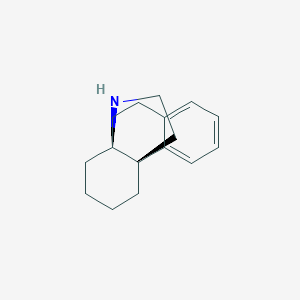
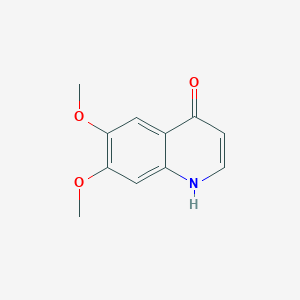


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)
